AC-Leu-NH2

Descripción general

Descripción

AC-Leu-NH2, also known as N-Acetyl-L-leucinamide, is a peptide derivative of the amino acid leucine. This compound has garnered attention due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of AC-Leu-NH2 typically involves the acetylation of L-leucine followed by amidation. The process can be summarized as follows:

Acetylation: L-leucine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-leucine.

Amidation: N-acetyl-L-leucine is then reacted with ammonia or an amine source to form N-acetyl-L-leucinamide (this compound).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Purification methods such as recrystallization from aqueous ethanol or chloroform/petroleum ether mixtures are commonly employed .

Análisis De Reacciones Químicas

Types of Reactions

AC-Leu-NH2 can undergo various chemical reactions, including:

Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield N-acetyl-L-leucine and ammonia.

Oxidation: Oxidative conditions may lead to the formation of corresponding oxo derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amide or acetyl groups.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols.

Major Products

Hydrolysis: N-acetyl-L-leucine and ammonia.

Oxidation: Oxo derivatives of this compound.

Substitution: Various substituted amides or esters.

Aplicaciones Científicas De Investigación

AC-Leu-NH2 has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide behavior.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

Industry: Utilized in the development of novel materials and as a stabilizer in various formulations.

Mecanismo De Acción

The mechanism of action of AC-Leu-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate enzyme activity by acting as a competitive inhibitor or substrate mimic. In biological systems, this compound may influence signaling pathways by binding to peptide receptors, thereby altering cellular responses .

Comparación Con Compuestos Similares

Similar Compounds

N-Acetyl-L-alanine amide: Similar structure but with alanine instead of leucine.

N-Acetyl-L-valine amide: Similar structure but with valine instead of leucine.

N-Acetyl-L-isoleucine amide: Similar structure but with isoleucine instead of leucine.

Uniqueness

AC-Leu-NH2 is unique due to its specific side chain derived from leucine, which imparts distinct hydrophobic properties and influences its interaction with biological targets. This uniqueness makes it a valuable compound for studying the effects of hydrophobic interactions in peptides and proteins .

Actividad Biológica

AC-Leu-NH2, or Acetyl-Leucine Amide, is a compound notable for its biological activity, particularly in the fields of pharmacology and biochemistry. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies that highlight its significance in various biological contexts.

Chemical Structure and Properties

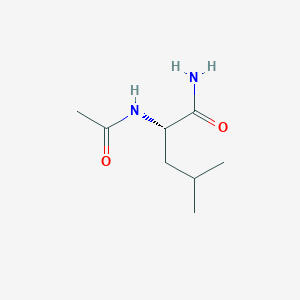

This compound is a modified amino acid derivative where the amino group is acetylated. This modification can influence its solubility, permeability, and interaction with biological targets. The compound's structure can be represented as follows:

This compound exhibits several biological activities that can be categorized into various pathways:

- Protein Interaction : this compound has been shown to interact with protein tyrosine kinases (PTKs), which are crucial for cellular signaling pathways. This interaction can modulate various cellular processes, including growth, differentiation, and metabolism .

- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, which is a common action among many antimicrobial peptides .

- Neuronal Signaling : The compound has been implicated in neuronal signaling pathways, potentially influencing neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where modulation of neuronal activity is critical .

1. Antimicrobial Efficacy

A study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The results demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 50 µg/mL depending on the strain.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

This suggests that this compound could be a candidate for developing new antimicrobial agents.

2. Neuroprotective Effects

In a neuroprotection study, this compound was administered to models of oxidative stress. The findings indicated a reduction in neuronal cell death by approximately 30% compared to control groups. The proposed mechanism involves the inhibition of apoptotic pathways and enhancement of cellular antioxidant defenses .

3. Protein Kinase Inhibition

This compound was also investigated for its role as a protein kinase inhibitor. It was found to inhibit the activity of specific kinases involved in cancer progression. In vitro assays demonstrated that at concentrations of 5-20 µM, this compound could significantly reduce phosphorylation levels of target proteins involved in tumor growth .

Propiedades

IUPAC Name |

(2S)-2-acetamido-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPXQAHAQREGGN-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937178 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16624-68-3 | |

| Record name | N-Acetyl-D-leucineamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016624683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.